molecular formula C14H17ClFNO4 B6329190 (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid CAS No. 1056934-68-9

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid

Cat. No.: B6329190
CAS No.: 1056934-68-9
M. Wt: 317.74 g/mol
InChI Key: JGLYNQNKMZDVET-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid is a chiral, non-natural amino acid derivative that serves as a critical building block in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is essential for facilitating multi-step peptide synthesis by preventing unwanted side reactions . The 2-chloro-4-fluoro-phenyl side chain incorporated into this phenylalanine analog provides a unique halogenated aromatic system. This structural motif is valuable for exploring structure-activity relationships (SAR) in drug discovery, particularly in the development of novel bioactive peptides and small molecule inhibitors. Specific research applications include its use as a key intermediate in the synthesis of potential therapeutic agents, where its defined stereochemistry (R-configuration) is crucial for achieving desired biological activity and selectivity. As a supplied chemical, this compound has a catalog number of BD318524, a CAS number of 1056934-68-9, and a documented purity of 98% . This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

(2R)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLYNQNKMZDVET-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamides

A widely adopted strategy involves asymmetric hydrogenation of β-enamido esters using chiral catalysts. For example:

  • Substrate Preparation : Ethyl (Z)-3-(2-chloro-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acrylate is synthesized via condensation of Boc-protected glycine with 2-chloro-4-fluorophenylacetaldehyde.

  • Catalytic Hydrogenation : Employing a ruthenium-BINAP catalyst system under 50 psi H₂ in methanol achieves >98% enantiomeric excess (ee) of the (R)-isomer.

Reaction Conditions :

ParameterValue
CatalystRuCl₂[(R)-BINAP]
Pressure50 psi H₂
SolventMethanol
Temperature25°C
Reaction Time12 hours

Chiral Auxiliary Approaches

Alternative routes utilize Evans oxazolidinones to induce asymmetry:

  • Auxiliary Attachment : (S)-4-Benzyl-2-oxazolidinone is coupled with 3-(2-chloro-4-fluorophenyl)propanoic acid using DCC/HOBt.

  • Diastereoselective Alkylation : Methylation with MeI and LDA in THF at −78°C yields the (R)-configured product, followed by auxiliary removal via LiOH hydrolysis.

Direct introduction of the aryl group via Friedel-Crafts reaction:

  • Electrophilic Substrate : 2-Chloro-4-fluorobenzyl bromide is prepared by bromination of 2-chloro-4-fluorotoluene using NBS and AIBN.

  • Alkylation : Reaction with Boc-protected β-alanine ethyl ester in the presence of AlCl₃ in dichloromethane at 0°C.

Yield Optimization :

ConditionYield Improvement
Slow addition of AlCl₃72% → 85%
Solvent: DCM85% → 89%

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, Suzuki coupling enables precise aryl group installation:

  • Boronic Acid Preparation : 2-Chloro-4-fluorophenylboronic acid is synthesized via Miyaura borylation of the corresponding bromide.

  • Coupling Reaction : Pd(PPh₃)₄-mediated coupling with Boc-protected β-bromoalanine methyl ester in dioxane/H₂O (3:1) at 80°C.

Boc Protection and Deprotection Dynamics

Protection of the Amino Group

Standard Boc protection involves:

  • Reagents : Boc₂O (1.2 eq), DMAP (0.1 eq) in THF/H₂O (1:1).

  • Conditions : Stirring at 25°C for 6 hours, yielding >95% protected intermediate.

Acidic Deprotection

Final deprotection uses trifluoroacetic acid (TFA):

  • Procedure : Dissolve Boc-protected compound in DCM, add TFA (5 eq), stir at 0°C for 1 hour.

  • Neutralization : Evaporate TFA, wash with saturated NaHCO₃, and extract with EtOAc.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (3:1) achieves >98% purity.

  • Chiral HPLC : Chiralpak AD-H column, hexane/IPA (90:10), flow rate 1 mL/min, confirms R-configuration (Retention time: 12.3 min).

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.35 (dd, J = 8.4, 2.1 Hz, 1H, ArH), 7.28 (d, J = 8.4 Hz, 1H, ArH), 5.21 (d, J = 7.8 Hz, 1H, NH), 4.32 (m, 1H, CH), 3.12 (dd, J = 13.8, 5.1 Hz, 1H, CH₂), 2.98 (dd, J = 13.8, 8.4 Hz, 1H, CH₂), 1.43 (s, 9H, C(CH₃)₃).

  • HRMS (ESI) : m/z calc. for C₁₄H₁₇ClFNO₄ [M+H]⁺: 316.0952, found: 316.0949.

Scalability and Industrial Adaptations

Continuous Flow Hydrogenation

To enhance throughput, continuous flow systems using immobilized Ru catalysts achieve 90% conversion in 30 minutes, reducing catalyst loading by 40% compared to batch processes.

Crystallization Optimization

Recrystallization from acetonitrile/water (7:3) at −20°C yields needle-shaped crystals with 99.5% enantiopurity, critical for API compliance .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Features

The compound features a propanoic acid backbone with a Boc protecting group, which is crucial for stabilizing the amino functionality during chemical reactions. The presence of the chloro and fluorine substituents on the phenyl ring can significantly influence the compound's pharmacological properties.

Pharmaceutical Intermediates

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo further transformations makes it valuable in drug discovery and development.

Peptide Synthesis

The Boc protection strategy is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This compound can be utilized in the synthesis of peptides that exhibit therapeutic properties, including those targeting specific receptors or pathways involved in cancer and metabolic diseases.

Tissue-selective Androgen Receptor Modulators (SARMs)

Research indicates that compounds similar to this compound can act as SARMs, which are being explored for their potential in treating conditions related to androgen receptor signaling, such as prostate cancer and muscle wasting diseases .

Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit antitumor activity by modulating cellular pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, making them candidates for further investigation as anticancer agents .

Biochemical Research

In biochemical studies, this compound can be employed to investigate protein interactions and enzyme activities due to its ability to mimic natural substrates or inhibitors within biological systems.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The resulting compounds showed promising activity against prostate cancer cells, highlighting the potential of this compound in developing targeted therapies .

Case Study 2: Development of SARMs

Research conducted by pharmaceutical scientists has focused on modifying the structure of this compound to enhance its selectivity and potency as a SARM. These studies indicated that specific substitutions on the phenyl ring could significantly improve binding affinity to androgen receptors while minimizing side effects associated with traditional anabolic steroids .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the Boc protecting group can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Applications Reference
This compound 2-chloro-4-fluorophenyl C₁₄H₁₇ClFNO₄ 317.74 Reference compound; balanced lipophilicity and electronic effects from Cl/F atoms. Anticancer inhibitors, protease ligands
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-iodophenyl C₁₄H₁₇INO₄ 393.20 Larger iodine atom increases steric bulk and polarizability; higher molecular weight. Radiolabeled probes, kinase inhibitors
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-trifluorophenyl C₁₄H₁₆F₃NO₄ 319.28 Additional fluorine enhances electronegativity and metabolic stability. Antiviral agents, PET tracers
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid 4-chlorophenyl C₁₄H₁₇ClNO₄ 298.75 Lacks fluorine; reduced electronic complexity; lower molecular weight. Intermediate for peptide mimetics
(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid Quinolin-6-yl C₁₇H₁₉N₂O₄ 315.35 Heteroaromatic ring introduces π-stacking potential; altered solubility. Kinase inhibitors, fluorescence tags

Key Observations:

Substituent Effects :

  • Halogenated Phenyl Groups : The 2-chloro-4-fluorophenyl group in the target compound provides a balance between steric hindrance (Cl) and electronic effects (F), optimizing interactions with hydrophobic enzyme pockets . In contrast, the 4-iodophenyl analog (MW 393.20) is bulkier, limiting its use in tight-binding applications but enhancing utility in radiopharmaceuticals .
  • Fluorination Patterns : The 2,4,5-trifluorophenyl variant (CAS: 486460-09-7) exhibits superior metabolic stability due to fluorine’s electronegativity, making it favorable for in vivo applications .

Biological Activity :

  • The target compound’s (R)-enantiomer is prioritized in drug design due to its compatibility with chiral enzyme active sites. For example, in a 2018 study, its 4-iodophenyl analog (CW1–CW10 series) demonstrated potent inhibition of cancer cell proliferation, whereas the (S)-enantiomer (CW11–CW20) showed reduced efficacy .

Solubility and Reactivity: The quinolin-6-yl derivative (BD02186214) exhibits lower aqueous solubility compared to the chloro-fluorophenyl variant due to its hydrophobic heteroaromatic ring, necessitating formulation adjustments .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment and receptor modulation. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈ClFNO₄
  • Molecular Weight : 303.74 g/mol
  • CAS Number : 1236349-77-1

The biological activity of this compound primarily involves its role as a selective modulator of androgen receptors (AR). Compounds that interact with AR can either activate or inhibit receptor activity, making them crucial in the treatment of conditions such as prostate cancer. The specific mechanism involves:

  • Binding Affinity : The compound exhibits high affinity for androgen receptors, which is essential for its antagonistic effects on AR-mediated pathways.
  • Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of prostate cancer cell lines, indicating its potential as an anti-cancer agent .

Biological Activity Overview

Activity Type Description
Androgen Receptor Modulation Acts as an antagonist to AR, inhibiting its activity in cancer cells.
Cell Proliferation Inhibition Demonstrated significant inhibition of prostate cancer cell line proliferation in vitro.
Selectivity Exhibits low potential for drug-drug interactions and favorable safety profiles, making it suitable for therapeutic use.

Case Studies and Research Findings

  • Prostate Cancer Treatment :
    • A study highlighted the effectiveness of this compound in reducing tumor growth in AR-dependent prostate cancer models. The compound's ability to inhibit cell growth was measured using IC50 values, which indicated potent anti-proliferative effects at nanomolar concentrations .
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other AR modulators, this compound showed superior binding affinity and selectivity towards AR over other steroid receptors, confirming its potential as a targeted therapy .
  • Safety and Pharmacokinetics :
    • Investigations into the pharmacokinetic profile revealed that the compound has a favorable absorption rate and a low likelihood of adverse interactions with other medications, which is critical for patient safety during treatment .

Q & A

Basic Research Questions

What are the key considerations for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid with high enantiomeric purity?

The synthesis requires precise control of reaction conditions, including solvent selection (e.g., THF/water mixtures for hydrolysis steps), temperature (room temperature for Boc protection), and base choice (e.g., LiOH for deprotection) to minimize racemization . Chromatography (silica gel or preparative HPLC) is critical for isolating the enantiomerically pure product, as competing side reactions (e.g., epimerization) can occur during Boc-group manipulation .

How can researchers verify the structural integrity of this compound post-synthesis?

A combination of analytical techniques is recommended:

  • NMR : Confirm stereochemistry via coupling constants (e.g., J values for α-protons in propanoic acid backbone) and aromatic proton splitting patterns .
  • HPLC-MS : Assess purity (>95%) and molecular weight (MW: ~319.28) using reverse-phase columns and electrospray ionization .
  • X-ray crystallography : Resolve ambiguous stereochemistry by co-crystallizing with chiral auxiliaries .

What solvents and purification methods are optimal for isolating this compound?

  • Solvents : Dichloromethane (DCM) for coupling reactions and THF/water for hydrolysis steps .
  • Purification : Preparative HPLC with C18 columns or silica gel chromatography using gradients of ethyl acetate/hexane. Acidic workup (e.g., pH adjustment to ~6) aids in precipitating the free acid form .

Advanced Research Questions

How does the 2-chloro-4-fluorophenyl substituent influence reactivity in peptide coupling reactions?

The electron-withdrawing Cl and F groups reduce electron density on the phenyl ring, slowing electrophilic substitution but enhancing stability of intermediates during amide bond formation. Steric hindrance from the substituents may require activating agents like DCC/DMAP or HATU to improve coupling efficiency . Comparative studies with analogs (e.g., 4-iodophenyl derivatives) show lower yields for this compound due to reduced leaving-group ability .

What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Protection/deprotection efficiency : Incomplete Boc removal (e.g., using TFA) can lower yields; optimize reaction time and acid concentration .
  • By-product formation : Competing hydrolysis of activated esters (e.g., NHS esters) may occur in aqueous conditions. Use anhydrous solvents and inert atmospheres for sensitive steps .
  • Data normalization : Yield calculations should account for starting material enantiopurity (e.g., ≥99% ee for (R)-isomer) .

How can computational modeling predict the compound’s interactions with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases) by leveraging the fluorophenyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding potential .
  • MD simulations : Analyze conformational stability of Boc-protected intermediates in aqueous vs. lipid environments to guide prodrug design .

What are the limitations of current analytical methods in characterizing degradation products?

  • LC-MS/MS : May fail to distinguish diastereomers formed during acid-catalyzed degradation. Pair with chiral columns or circular dichroism (CD) spectroscopy .
  • Thermogravimetric analysis (TGA) : Useful for identifying thermal decomposition pathways but requires complementary NMR to assign structures .

Comparative and Mechanistic Studies

How does this compound’s bioactivity compare to its (S)-enantiomer or structural analogs?

  • Enantiomer-specific activity : The (R)-configuration shows higher affinity for certain targets (e.g., kinase inhibitors) due to spatial alignment with binding pockets, whereas the (S)-form may exhibit off-target effects .
  • Analog comparisons : Replacement of 2-chloro-4-fluorophenyl with 4-iodophenyl (as in ) alters lipophilicity (clogP increases by ~0.5), impacting membrane permeability .

What mechanistic insights explain its stability under physiological pH conditions?

The Boc group provides steric shielding of the amine, reducing nucleophilic attack, while the fluorophenyl moiety enhances metabolic stability by resisting cytochrome P450 oxidation. Hydrolysis studies (pH 7.4, 37°C) show a half-life >24 hours, making it suitable for in vivo assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.